![molecular formula C14H21Cl2NO B1466420 3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride CAS No. 1220035-98-2](/img/structure/B1466420.png)
3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride
Overview
Description
“3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a tert-butyl group and a chlorophenoxy group.
Molecular Structure Analysis
The molecular structure of “3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, a tert-butyl group, and a chlorophenoxy group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride” are not detailed in the searched resources, pyrrolidine derivatives are known to undergo various chemical reactions .Scientific Research Applications
Analytical Chemistry Techniques
In analytical chemistry, this compound can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties allow it to serve as a reference point in techniques such as chromatography and mass spectrometry, aiding in the identification and quantification of substances .
Advanced Research in Pseudorotation Phenomena
The non-planarity and flexibility of the pyrrolidine ring make this compound an interesting subject for studying pseudorotation phenomena. This research can provide insights into the three-dimensional shapes and reactivity of cyclic compounds, which is valuable in the development of new drugs and materials .
Future Directions
The future directions for “3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride” and similar compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could be guided by a deeper understanding of the influence of steric factors and the spatial orientation of substituents .
properties
IUPAC Name |
3-(4-tert-butyl-2-chlorophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-14(2,3)10-4-5-13(12(15)8-10)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOIHGQSXIZTOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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